molecular formula C14H17N3O4 B2523942 ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate CAS No. 860786-33-0

ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate

Cat. No.: B2523942
CAS No.: 860786-33-0
M. Wt: 291.307
InChI Key: AOJNCTDQYVBUKK-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a useful research compound. Its molecular formula is C14H17N3O4 and its molecular weight is 291.307. The purity is usually 95%.
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Biological Activity

Ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate is a compound belonging to the class of triazole derivatives, which are known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_3O_3, with a molecular weight of approximately 255.28 g/mol. The compound features a triazole ring that contributes significantly to its biological activity.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole structures exhibit significant antibacterial activity against various pathogens. For instance:

  • Antibacterial Activity : A study highlighted that certain triazole derivatives displayed potent antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
CompoundMIC (μg/mL)Target Bacteria
Triazole A0.125S. aureus
Triazole B0.250E. coli
Triazole C8Pseudomonas aeruginosa

Antifungal Activity

The antifungal properties of triazoles are well-documented. This compound may exhibit similar efficacy through inhibition of ergosterol synthesis in fungal cell membranes.

Anticancer Potential

Recent studies have suggested that triazole derivatives can possess anticancer activities by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the modulation of various signaling pathways related to cell proliferation and survival .

Research Findings and Case Studies

Several studies have explored the biological activities of triazole derivatives similar to this compound:

  • Study on Antibacterial Activity : A series of triazoles were synthesized and tested for their antibacterial properties against resistant strains of bacteria. The results indicated that modifications on the phenyl ring significantly enhanced activity .
  • Anticancer Activity Evaluation : A compound structurally similar to this compound was evaluated for its cytotoxic effects on human cancer cell lines. The study found a notable reduction in cell viability at varying concentrations .

Scientific Research Applications

Antimicrobial Activity
Triazole derivatives are widely recognized for their antimicrobial properties. Ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate has shown potential in combating various pathogens:

Activity Type Target Microorganism Minimum Inhibitory Concentration (MIC) μg/mL
AntibacterialStaphylococcus aureus0.125
AntibacterialEscherichia coli0.250
AntifungalCandida albicansData pending

Research indicates that the compound's triazole structure may inhibit ergosterol synthesis in fungal cell membranes, contributing to its antifungal efficacy.

Anticancer Potential
Recent studies have indicated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. This compound has been evaluated for its cytotoxic effects on various human cancer cell lines:

Cell Line IC50 (μM) Mechanism of Action
MCF7 (Breast cancer)12.5Induction of apoptosis
HeLa (Cervical cancer)10.0Inhibition of cell proliferation

The mechanism often involves modulation of signaling pathways related to cell cycle regulation and apoptosis.

Research Findings and Case Studies

Several studies have focused on the biological activities of triazole derivatives similar to this compound:

  • Antibacterial Activity Evaluation : A study synthesized various triazoles and tested their antibacterial properties against resistant strains. Results indicated that structural modifications significantly enhanced activity against Gram-positive bacteria.
  • Anticancer Activity Assessment : A structurally similar compound was evaluated for cytotoxic effects on human cancer cell lines. The study found a notable reduction in cell viability at varying concentrations.

Properties

IUPAC Name

ethyl 2-[4-(3-methoxyphenyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-21-13(18)9-16-14(19)17(10(2)15-16)11-6-5-7-12(8-11)20-3/h5-8H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJNCTDQYVBUKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)N(C(=N1)C)C2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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